6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure combining a benzoxazole ring with a piperidine moiety and a thiadiazole group, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. The target compounds are usually obtained with yields ranging from 55% to 92% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
Scientific Research Applications
6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic implications for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Fluoro-3-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}-1,2-benzoxazole include:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares a similar benzoxazole and piperidine structure but lacks the thiadiazole group.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a benzoxazole ring, a piperidine moiety, and a thiadiazole group. This unique structure contributes to its diverse chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H19FN4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-fluoro-3-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H19FN4OS/c1-10(2)16-19-20-17(24-16)22-7-5-11(6-8-22)15-13-4-3-12(18)9-14(13)23-21-15/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
TUGUJSFPXJWXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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